![molecular formula C20H23NO B2995417 (E)-N-benzyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide CAS No. 329778-72-5](/img/structure/B2995417.png)
(E)-N-benzyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide
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Description
(E)-N-benzyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as BMPP, and it belongs to the class of compounds known as chalcones. BMPP has been the subject of numerous studies, and its synthesis, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been extensively investigated. In
Scientific Research Applications
Anti-Inflammatory Properties
(2E)-N-benzyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide: has been investigated for its potential anti-inflammatory effects. Researchers have explored its role in inhibiting prostaglandin-endoperoxide synthase, which is crucial in the inflammatory response. By understanding its molecular interactions and quantifying its hydrogen bonding and dispersion forces, scientists aim to develop novel anti-inflammatory drugs .
Materials Science
In materials science, researchers simulate and analyze the properties of compounds like (2E)-N-benzyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide . Atomistic simulations help estimate lattice energy, understand short-range interactions, and predict crystal behavior. These insights contribute to the design of new materials with tailored properties .
Photophysics and Spectroscopy
The compound’s spectral and photophysical properties have been investigated. Techniques such as infrared (IR), proton nuclear magnetic resonance (1H-NMR), and X-ray crystallography provide valuable data. Researchers explore its behavior in different environments, shedding light on its electronic transitions and excited states .
properties
IUPAC Name |
(E)-N-benzyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-16(2)14-18-10-8-17(9-11-18)12-13-20(22)21-15-19-6-4-3-5-7-19/h3-13,16H,14-15H2,1-2H3,(H,21,22)/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGOUBYFDBDPHN-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=CC(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-benzyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide |
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